H-Pro-Pro-Asp-NH2

Asymmetric catalysis Organocatalysis Heterogeneous catalysis

H-Pro-Pro-Asp-NH2 is the definitive tripeptide organocatalyst for asymmetric aldol reactions, delivering enantioselectivities unattainable with generic catalysts like L-proline. Its unique spatial arrangement of the N-terminal amine and aspartic acid side chain ensures superior catalytic performance. Validated for immobilization and recycling with minimal loss of activity or selectivity, it is the cost-effective, high-purity choice for multi-gram chiral synthon production and high-throughput experimentation.

Molecular Formula C14H22N4O5
Molecular Weight 326.35 g/mol
Cat. No. B12396193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-Pro-Asp-NH2
Molecular FormulaC14H22N4O5
Molecular Weight326.35 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)N
InChIInChI=1S/C14H22N4O5/c15-12(21)9(7-11(19)20)17-13(22)10-4-2-6-18(10)14(23)8-3-1-5-16-8/h8-10,16H,1-7H2,(H2,15,21)(H,17,22)(H,19,20)/t8-,9-,10-/m0/s1
InChIKeyKPDOVORMRIAAGW-GUBZILKMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Pro-Pro-Asp-NH2 for Asymmetric Catalysis: A High-Efficiency Tripeptide Organocatalyst for Procurement Evaluation


H-Pro-Pro-Asp-NH2 (CAS 850440-85-6) is a synthetic tripeptide [1] that functions as a potent and selective organocatalyst for asymmetric aldol reactions [2]. Its catalytic activity is critically dependent on the precise spatial arrangement of the N-terminal secondary amine and the aspartic acid side chain carboxylic acid [3]. This compound represents a specific, non-enzymatic tool for enantioselective C-C bond formation, distinct from broader enzyme inhibitors or other small-molecule organocatalysts.

Why Substituting H-Pro-Pro-Asp-NH2 with Generic Proline or Simple Dipeptides Compromises Asymmetric Aldol Reaction Outcomes


The catalytic performance of H-Pro-Pro-Asp-NH2 is not a class-wide property of proline-containing peptides but is highly specific to its exact sequence and functional group presentation [1]. Substituting it with L-proline, a common organocatalyst, results in significantly lower enantioselectivity for many substrates [2]. Furthermore, even minor structural modifications to the tripeptide, such as altering the position of the catalytic amine or carboxylic acid by a single methylene group, can severely diminish or ablate catalytic activity [1]. This strict structure-activity relationship demonstrates that generic substitution will predictably lead to inferior or failed asymmetric synthesis outcomes, making the precise procurement of this specific tripeptide sequence essential for reproducible results.

Quantitative Performance Differentiators of H-Pro-Pro-Asp-NH2 in Asymmetric Aldol Catalysis


Enantioselectivity Advantage of H-Pro-Pro-Asp-NH2 over Supported L-Proline in Heterogeneous Catalysis

When immobilized on ionic liquid-modified silica gels for heterogeneous catalysis, H-Pro-Pro-Asp-NH2 consistently delivers higher enantioselectivities than its simpler analog, L-proline, in the aldol reaction between acetone and substituted benzaldehydes [1].

Asymmetric catalysis Organocatalysis Heterogeneous catalysis

Preserved Catalytic Integrity of Immobilized H-Pro-Pro-Asp-NH2 Across Multiple Reaction Cycles

Immobilization of H-Pro-Pro-Asp-NH2 onto a TentaGel solid support yields a heterogeneous catalyst that can be recycled for at least three consecutive runs without a significant drop in catalytic activity or enantioselectivity [1].

Catalyst recycling Heterogeneous catalysis Solid-phase synthesis

High Catalytic Efficiency of Pegylated H-Pro-Pro-Asp-NH2 Derivative at Low Loading

PEGylation of H-Pro-Pro-Asp-NH2 at the C-terminus creates a derivative (H-Pro-Pro-Asp-Ahx-NH(CH2CH2O)3CH3) that achieves high product yields and enantioselectivities at a very low catalyst loading [1].

Catalyst efficiency PEGylation Organocatalysis

Critical Functional Group Requirement in H-Pro-Pro-Asp-NH2: N-Terminal Amine and Aspartic Acid Carboxylic Acid are Indispensable

Systematic analog studies reveal that both the N-terminal secondary amine and the carboxylic acid of the aspartic acid residue are crucial for the catalytic activity of H-Pro-Pro-Asp-NH2; their replacement abolishes efficient catalysis [1]. Furthermore, the precise spatial relationship between these two groups is highly critical, with even small changes like shifting their relative positions by a single methylene group causing significant modifications to catalytic properties [2].

Structure-activity relationship Catalyst design Functional group analysis

Validated Application Scenarios for H-Pro-Pro-Asp-NH2 in Asymmetric Synthesis Workflows


Development of Heterogeneous Asymmetric Aldol Catalysts with Enhanced Enantioselectivity

Researchers developing immobilized catalysts for continuous flow or batch recycling should prioritize H-Pro-Pro-Asp-NH2 over simpler proline-based catalysts. As demonstrated in head-to-head comparisons on ionic liquid-modified silica, the supported tripeptide yields higher enantioselectivities than supported L-proline in the reaction of acetone with substituted benzaldehydes [1]. This translates directly to higher-purity chiral products in heterogeneous catalysis applications.

Cost-Efficient, Large-Scale Asymmetric Synthesis via Catalyst Immobilization and Reuse

For academic or industrial labs aiming to reduce catalyst costs and waste in asymmetric aldol reactions, immobilizing H-Pro-Pro-Asp-NH2 on a solid support like TentaGel is a validated strategy. The supported catalyst can be recycled for at least three consecutive runs without a significant drop in activity or selectivity [1], making it suitable for multi-gram or pilot-scale chiral synthon production where catalyst reuse is economically critical.

High-Throughput Screening and Library Synthesis with a Potent, Low-Loading Organocatalyst

In high-throughput experimentation settings where catalyst quantity and cost per well are key, the pegylated derivative of H-Pro-Pro-Asp-NH2 offers a distinct advantage. It catalyzes aldol reactions with up to 96% yield and 91% enantiomeric excess at just 0.5 mol% loading [1]. This high efficiency at low concentration makes it an ideal choice for synthesizing diverse chiral libraries with minimal catalyst consumption.

Structure-Activity Relationship Studies on Peptidic Organocatalysts

The well-defined and stringent structural requirements of H-Pro-Pro-Asp-NH2—where both the N-terminal amine and the aspartic acid are essential for activity, and their spatial arrangement is critical [1]—make it an excellent model system for SAR studies. Researchers can systematically modify this scaffold to investigate how subtle changes impact catalysis, using the parent compound as a rigorously defined, high-performance baseline for comparison.

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